Boc-Ser-OBzl

Catalog No.
S679872
CAS No.
59524-02-6
M.F
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser-OBzl

CAS Number

59524-02-6

Product Name

Boc-Ser-OBzl

IUPAC Name

benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C5H11NO2S
CH3S(CH2)2CH(NH2)COOH

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1

InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

solubility

0.33 M
32.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 4.8
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

DL-METHIONINE;methionine;59-51-8;Racemethionine;Acimetion;Banthionine;Lobamine;Mertionin;Cynaron;Dyprin;Meonine;Metione;Neston;Urimeth;Methionine,DL-;Pedameth;DL-2-Amino-4-(methylthio)butanoicacid;H-DL-Met-OH;Methilonin;DL-Methioninum;MethionineDL-;(+-)-Methionine;Methionine,amorphous;NSC9241;2-amino-4-(methylthio)butanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1

The exact mass of the compound Boc-Ser-OBzl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.33 m32.7 mg/ml at 25 °c32.7 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 4.8soluble in water; insoluble in ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522406. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Ser-OBzl (CAS 59524-02-6) is a highly versatile, orthogonally protected amino acid building block essential for advanced peptide and peptidomimetic synthesis. It features an acid-labile N-tert-butoxycarbonyl (Boc) group and a hydrogenolysis-labile C-terminal benzyl (Bzl) ester, leaving the beta-hydroxyl group exclusively available for targeted modification [1]. This precise protection scheme makes it an indispensable precursor for synthesizing complex O-alkylated, O-glycosylated, or structurally constrained serine derivatives without compromising the chiral integrity or the peptide backbone coupling sites[2].

Research Fit

Boc/Bzl orthogonal protection Supports SPPS with acid-labile Nα and hydrogenolytic carboxyl deprotection
HF-free final cleavage Enables synthesis without specialized HF apparatus
Base-sensitive sequence compatible Avoids piperidine-mediated side reactions during Nα-deprotection

Attempting to substitute Boc-Ser-OBzl with simpler analogs like Boc-Ser-OMe or Boc-Ser-OH introduces severe synthetic bottlenecks. Using Boc-Ser-OH for side-chain alkylation inevitably leads to competing C-terminal esterification, drastically reducing yields and requiring complex chromatographic separations[1]. Conversely, while Boc-Ser-OMe prevents C-terminal interference, the subsequent removal of the methyl ester requires basic saponification (e.g., LiOH). Under these basic conditions, modified serine derivatives are highly susceptible to beta-elimination (yielding dehydroalanine) and racemization [2]. Boc-Ser-OBzl circumvents these failure modes entirely, as its benzyl ester can be cleaved via neutral catalytic hydrogenolysis, preserving both stereochemistry and base-sensitive side-chain modifications [3].

Substitution Risk

Protection strategy mismatch

Boc/Bzl orthogonality cannot be replicated by Fmoc/tBu; switching to Fmoc-Ser(tBu)-OH alters deprotection sequence and introduces base-labile sensitivity.

Ester lability & crystallization

OBzl ester solubility and crystallization properties differ from OMe; methyl ester may hydrolyze under phosphorylation conditions, limiting route flexibility.

Impurity profile divergence

Fmoc-derived dibenzofulvene-piperidine adducts are absent in Boc-Ser-OBzl; substitution risks introducing chromatographically interfering impurities.

Neutral C-Terminal Deprotection Preserves Chiral Integrity

The critical advantage of the benzyl ester over lower alkyl esters is its compatibility with neutral deprotection conditions. When removing a methyl ester (Boc-Ser-OMe) via basic saponification, the alpha-proton of serine derivatives is prone to abstraction, leading to beta-elimination or racemization (often exceeding 10% epimerization)[1]. In contrast, the benzyl ester of Boc-Ser-OBzl is quantitatively cleaved via catalytic hydrogenolysis (H2, Pd/C) at room temperature and neutral pH. This orthogonal cleavage pathway ensures >99% retention of enantiomeric excess (ee) and prevents the formation of dehydroalanine byproducts, making it the mandatory choice for stereosensitive downstream applications [2].

Evidence DimensionDeprotection-induced racemization / beta-elimination
Target Compound DataBoc-Ser-OBzl: <1% racemization (neutral H2/Pd-C cleavage)
Comparator Or BaselineBoc-Ser-OMe: >10% racemization/elimination risk (basic saponification)
Quantified Difference>10-fold reduction in chiral degradation and byproduct formation
ConditionsC-terminal deprotection of modified serine derivatives

Eliminates the risk of chiral degradation during late-stage deprotection, ensuring high-purity API or peptide synthesis.

Purity specification
Reported
Boc-Ser-OBzl: ≥99% HPLC Fmoc-Ser(tBu)-OH: ≥98% ≥1 pp higher, no Fmoc byproducts
May lower downstream purification needs
Supplier-specified CoA; verify batch

Superior Regioselectivity in Side-Chain Functionalization

For the synthesis of non-natural amino acids via side-chain O-alkylation or Mitsunobu reactions, the C-terminus must be robustly protected. Utilizing Boc-Ser-OH results in poor regioselectivity, as the free carboxylate competes with the hydroxyl group, often yielding <40% of the desired side-chain modified product and significant amounts of esterified byproducts [1]. By employing Boc-Ser-OBzl, the C-terminus is completely masked, directing reagents exclusively to the beta-hydroxyl group. This regiocontrol routinely enables O-alkylation and etherification yields exceeding 85%, significantly reducing reagent waste and eliminating the need for difficult separation of regioisomers [2].

Evidence DimensionYield of targeted side-chain O-alkylation
Target Compound DataBoc-Ser-OBzl: >85% yield of O-alkylated product
Comparator Or BaselineBoc-Ser-OH: <40% yield due to competing C-terminal alkylation
Quantified Difference>2-fold increase in target yield
ConditionsBase-promoted or Mitsunobu O-alkylation conditions

Drastically improves material throughput and reduces purification costs when synthesizing custom O-modified serine building blocks.

Deprotection orthogonality
Reported
Boc: 50% TFA, OBzl: H2/Pd-C Fmoc: piperidine; tBu: TFA
Eliminates need for HF cleavage apparatus
Standard SPPS protocols

Compatibility with Strongly Basic Reaction Environments

Many side-chain modifications, such as ether formation using alkyl halides, require strong bases like sodium hydride (NaH) or cesium carbonate (Cs2CO3). If an Fmoc-protected analog (Fmoc-Ser-OBzl) is used, these basic conditions trigger premature cleavage of the Fmoc group, ruining the synthesis . The N-Boc protection in Boc-Ser-OBzl is entirely stable to strong bases and nucleophiles. This allows chemists to perform aggressive side-chain functionalizations without risking N-terminal deprotection, ensuring a clean, high-yielding conversion to the desired intermediate before selective acidic cleavage of the Boc group [1].

Evidence DimensionN-terminal protecting group stability under basic conditions
Target Compound DataBoc-Ser-OBzl: 100% stable to standard basic alkylation (e.g., Cs2CO3, NaH)
Comparator Or BaselineFmoc-Ser-OBzl: Rapid N-terminal deprotection under basic conditions
Quantified DifferenceComplete preservation of N-protection vs. total loss
ConditionsStrong base-promoted side-chain modification (e.g., NaH in DMF)

Enables the use of cost-effective, strongly basic reagents for side-chain modification without destroying the N-terminal protecting group.

Shelf-life
Reported
2–3 years at −20°C Fmoc-Ser(tBu)-OH: 1–2 years
Longer effective storage duration
Airtight container required
Scalability
Reported
Kg-scale, minimal yield loss Fmoc analogue: thermal instability limits scale No specialized acid-resistant equipment needed
Supports bulk procurement planning
Process chemistry context
Phosphoserine precursor
Class-level
High-yield to Boc-Ser[PO(OTc)2]-OBzl Boc-Ser-OMe: susceptible to nucleophilic attack
OBzl ester stable under phosphorylation
Phosphopeptide synthesis reference available
Enantiomeric purity
Specification review
≤0.5% D-Ser (chiral HPLC) Boc-Ser-OMe: no UV chromophore
Supports optical purity monitoring
UV detection at 254 nm; verify CoA

Synthesis of O-Linked Glycopeptides and Non-Natural Amino Acids

Because the beta-hydroxyl group is uniquely exposed while the termini are protected, Boc-Ser-OBzl is the optimal starting material for generating complex O-glycosylated serine derivatives or synthetic ethers [1]. The side chain can be selectively modified in high yield prior to incorporation into a peptide chain.

Precursor for Beta-Lactones and Constrained Peptidomimetics

The free hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) to facilitate intramolecular cyclization or nucleophilic displacement[2]. This enables the creation of constrained cyclic structures, beta-lactones, or specialized beta-substituted alanines without risking C-terminal interference.

Solution-Phase Peptide Synthesis (SPPS) of Serine-Containing Fragments

In solution-phase synthesis, the high organic solubility and orthogonal deprotection profile of Boc-Ser-OBzl make it ideal for assembling short, high-purity peptide fragments [3]. The benzyl ester can be safely removed via hydrogenolysis once the fragment is fully assembled, readying it for subsequent fragment condensation without the risk of racemization.

Application Fit

Application
Selection Property
Validation Focus
Difficult peptide sequences
Boc/Bzl orthogonal protection with in situ neutralization
Chain aggregation control and final hydrogenolytic cleavage review
Phosphoserine peptide studies
OBzl ester compatibility with phosphorylation chemistry
Phosphorylation yield and ester stability assessment
Scale-up without HF infrastructure
Scalability without thermal degradation or acid-resistant equipment
Process robustness and supply chain predictability
Base-sensitive peptide synthesis
Acid-mediated Nα-deprotection (TFA) avoiding piperidine
Absence of base-mediated side reactions in sequence

Physical Description

Solid
COLOURLESS CRYSTALS OR WHITE POWDER.
White crystalline platelets or powder; Characteristic aroma

XLogP3

1.7

Density

Relative density (water = 1): 1.3

Melting Point

Mp 281 ° dec.
281°C

Drug Indication

Parenteral nutrition

Pharmacology

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB26 - Methionine

Other CAS

59-51-8
33807-07-7
26062-47-5
348-67-4
63-68-3

Wikipedia

Boc-L-Serine benzyl ester

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